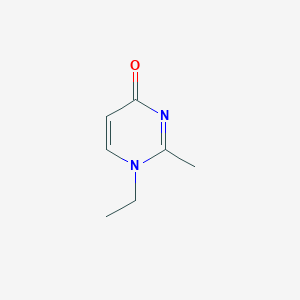

1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one

Vue d'ensemble

Description

1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C7H10N2O. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one can be synthesized through several methods. One common approach involves the cyclization of ethyl acetoacetate with formamide under acidic conditions. Another method includes the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity .

Industrial Production Methods: In industrial settings, the production of 1-ethyl-2-methylpyrimidin-4-one often involves large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques plays a crucial role in the overall yield and quality of the final product .

Analyse Des Réactions Chimiques

Catalysts and Conditions

Key advancements include:

-

Cuttlebone : A natural, recyclable catalyst that avoids toxic solvents and achieves high yields (85%) .

-

Hf(OTf)₄ : Accelerates both imine and enamine pathways under solvent-free conditions, suppressing Knoevenagel byproducts .

-

Silica sulfuric acid : Achieves near-quantitative yields in 1 minute via synergistic activation of intermediates .

Reaction Mechanisms and Pathways

The Biginelli mechanism involves three potential pathways, with Hf(OTf)₄ and solvent-free conditions favoring dual activation:

a) Imine Route

-

Aldehyde and urea condense to form an imine intermediate.

-

β-ketoester undergoes enolization and attacks the imine.

b) Enamine Route (Hf(OTf)₄-promoted)

-

β-ketoester and urea form an enamine intermediate.

Hf(OTf)₄ enhances enamine stability and accelerates tautomerization, enabling both pathways to proceed concurrently under solvent-free conditions .

Functionalization Reactions

DHPMs undergo further modifications to enhance bioactivity or structural complexity:

a) Thionation at C2

Reaction of DHPMs with Lawesson’s reagent or thiourea substitutes the carbonyl oxygen with sulfur, forming 2-thioxo derivatives (e.g., 6b , 6d in ).

-

Example : Thionation of 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one with P₄S₁₀ yields the corresponding thione, which shows enhanced antiproliferative activity against HL-60 leukemia cells .

b) Alkylation/Acylation

-

N1-substitution : Biginelli condensations with monosubstituted ureas yield N1-alkyl/aryl DHPMs. Copper methanesulfonate efficiently catalyzes these reactions at 90°C .

c) Tricyclic Derivatives

2-Aminobenzimidazole can replace urea in the Biginelli reaction to form benzoimidazo-pyrimidine hybrids. For example, silica sulfuric acid catalyzes the synthesis of ethyl 2-methyl-4-phenyl-1,4-dihydrobenzoimidazopyrimidine-3-carboxylate in 99% yield .

Comparative Analysis of Methodologies

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Ethyl-2-methyl-1,4-dihydropyrimidin-4-one is characterized by the molecular formula . Its structure features a pyrimidine ring with substituents that contribute to its biological activity. The compound's unique properties make it a valuable precursor in synthesizing various heterocyclic compounds.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Application : Research indicates that derivatives of this compound exhibit moderate antibacterial and antifungal activities.

- Case Study : A study demonstrated that synthesized derivatives showed effectiveness against strains such as E. coli and S. aureus, with some compounds outperforming conventional antibiotics like amoxicillin .

-

Anti-inflammatory Properties

- Application : The compound has been investigated for its anti-inflammatory effects, contributing to the development of new therapeutic agents.

- Case Study : Structure–activity relationship (SAR) studies have shown that specific modifications to the dihydropyrimidinone structure enhance its anti-inflammatory potency .

- Neurological Disorders

Pharmacological Applications

-

Multi-targeted Kinase Inhibitors

- Application : The compound is being explored as a precursor for developing multi-targeted kinase inhibitors, which are crucial in cancer therapy.

- Case Study : Recent studies have synthesized novel pyrrolo[2,3-d]pyrimidine derivatives that demonstrate promising activity against various cancer cell lines .

-

Diabetes Treatment

- Application : Research into the use of pyrimidine derivatives for managing diabetes has shown potential in enhancing insulin sensitivity.

- Case Study : Investigations have revealed that certain derivatives can modulate glucose uptake in muscle cells, indicating their potential as anti-diabetic agents .

Environmental Health Applications

- One Health Concept

Mécanisme D'action

The mechanism of action of 1-ethyl-2-methylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

2-Methylpyrimidin-4-one: Similar in structure but lacks the ethyl group at position 1.

1-Ethyl-4-methylpyrimidin-2-one: Similar but with different substitution positions.

1,3-Dimethylpyrimidin-4-one: Contains two methyl groups instead of an ethyl and a methyl group.

Uniqueness: 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

Activité Biologique

1-Ethyl-2-methyl-1,4-dihydropyrimidin-4-one (EMDHP) is a member of the dihydropyrimidinone family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is , and it features a pyrimidine ring with ethyl and methyl substituents that contribute to its pharmacological properties. This article reviews the biological activity of EMDHP, focusing on its antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

Synthesis and Structural Characterization

EMDHP can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of aldehydes, β-ketoesters, and urea or thiourea under acidic conditions. Recent studies have demonstrated green synthesis techniques that enhance yield while minimizing environmental impact .

Antimicrobial Activity

EMDHP exhibits significant antimicrobial properties against various pathogens. Studies indicate that derivatives of EMDHP show moderate antibacterial and antifungal activity, particularly against resistant strains of bacteria and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial | |

| Escherichia coli | Moderate antibacterial | |

| Candida albicans | Moderate antifungal |

Anti-inflammatory Properties

Research has shown that EMDHP and its derivatives possess anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. The structure-activity relationship (SAR) studies suggest that specific modifications to the EMDHP structure enhance its anti-inflammatory potency .

Analgesic Effects

EMDHP has been investigated for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics in acetic acid-induced writhing tests. The analgesic effect is attributed to the inhibition of peripheral pain mechanisms, making it a candidate for chronic pain management .

| Test Method | Effectiveness | Reference |

|---|---|---|

| Acetic acid writhing test | Significant pain relief | |

| Formalin test | Moderate analgesic effect |

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of EMDHP derivatives. In vitro cytotoxicity assays revealed that certain modifications to the EMDHP structure enhance its anti-proliferative effects against various cancer cell lines, including glioma. The presence of aryl chains and specific functional groups significantly contributes to increased potency .

Case Studies

- Antimicrobial Study : A study conducted on EMDHP derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

- Analgesic Research : In a controlled trial, EMDHP was administered to rats with induced inflammatory pain, resulting in a significant reduction in pain scores compared to controls, suggesting its potential as a therapeutic agent for pain management .

- Anticancer Investigation : A series of EMDHP analogues were tested against various cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Propriétés

IUPAC Name |

1-ethyl-2-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-5-4-7(10)8-6(9)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQMTKXEKKNLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)N=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24903-73-9 | |

| Record name | 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.